molecular formula C8H13NO B13243839 3-(Prop-2-yn-1-yloxy)piperidine

3-(Prop-2-yn-1-yloxy)piperidine

Cat. No.: B13243839
M. Wt: 139.19 g/mol
InChI Key: QUAFVYCHPUOSDS-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yloxy)piperidine is a chemical compound with the molecular formula C8H13NO It is a piperidine derivative, characterized by the presence of a prop-2-yn-1-yloxy group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-yn-1-yloxy)piperidine typically involves the reaction of piperidine with propargyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of piperidine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(Prop-2-yn-1-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: Various nucleophiles, solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

3-(Prop-2-yn-1-yloxy)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yloxy)piperidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Prop-2-yn-1-yloxy)pyridine
  • 3-(Prop-2-yn-1-yloxy)aniline
  • 3-(Prop-2-yn-1-yloxy)benzene

Comparison: Compared to these similar compounds, 3-(Prop-2-yn-1-yloxy)piperidine is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties. For example, the piperidine ring can enhance the compound’s stability and solubility, making it more suitable for certain applications in drug development and chemical synthesis.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-prop-2-ynoxypiperidine

InChI

InChI=1S/C8H13NO/c1-2-6-10-8-4-3-5-9-7-8/h1,8-9H,3-7H2

InChI Key

QUAFVYCHPUOSDS-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1CCCNC1

Origin of Product

United States

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